N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-9-7-10(2)16(15-9)11(3)8-14-13(17)12-5-4-6-18-12/h4-7,11H,8H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOGDQGBZBQSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CNC(=O)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide typically involves the following steps:
Formation of 3,5-dimethylpyrazole: This can be achieved by the reaction of acetylacetone with hydrazine hydrate under acidic conditions.
Coupling with Thiophene-2-carboxylic Acid: The final step involves the coupling of 1-(3-chloropropyl)-3,5-dimethylpyrazole with thiophene-2-carboxylic acid in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitronium tetrafluoroborate can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound is recognized for its potential as a lead compound in drug discovery. Research indicates that it interacts with multiple biological targets, including enzymes and receptors, which may modulate their activity. Notably, N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide has shown promise in studies related to:
- Anti-inflammatory Activity : The compound has been evaluated for its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Mechanisms of Action
The exact mechanisms through which this compound exerts its effects are still under investigation. However, initial research points to its binding interactions with specific enzymes or receptors that influence cellular signaling pathways.
Chemical Transformations
The compound can undergo various chemical transformations that enhance its pharmacological properties. These transformations may include modifications to the pyrazole and thiophene components, potentially leading to derivatives with improved efficacy or reduced toxicity.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of this compound:
- Anti-inflammatory Studies : Research demonstrated that this compound effectively reduced markers of inflammation in vitro and in vivo models, suggesting its potential utility in treating conditions like arthritis or other inflammatory disorders.
- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound against various cancer cell lines (e.g., A549 lung cancer cells), revealing significant growth inhibition at micromolar concentrations .
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various biological targets, while the thiophene ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related molecules based on core scaffolds, substituents, and synthetic methodologies. Below is a detailed analysis:
Structural Analogues from Patent Literature (Thiophene-2-carboxamide Derivatives)
A patent (2019) describes compounds such as N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide, which shares the thiophene-2-carboxamide backbone but incorporates additional heterocycles (quinoline, piperidine) and functional groups (cyano, tetrahydrofuran). These modifications likely enhance target binding affinity in kinase inhibition but may reduce solubility compared to the simpler pyrazole-containing compound .
| Property | Target Compound | Patent Analog (Thiophene-2-carboxamide) |
|---|---|---|
| Core Structure | Thiophene-2-carboxamide + pyrazole | Thiophene-2-carboxamide + quinoline/piperidine |
| Key Substituents | 3,5-Dimethylpyrazole, propyl linker | Cyano, tetrahydrofuran-3-yl-oxy, piperidine |
| Potential Bioactivity | Undisclosed (inferred: kinase/modulator activity) | Explicitly designed for kinase inhibition |
| Synthetic Complexity | Moderate (single heterocycle, short linker) | High (multiple heterocycles, complex regiochemistry) |
Pyrimidine-Based Analogues with Phthalimido Groups
Compounds such as 2-[2-(N-phthalimido)ethyl]pyrimidines (e.g., 7a, 7b) and 2-[3-(N-phthalimido)propyl]pyrimidines (e.g., 7c, 7d) share a propyl linker but replace the thiophene-pyrazole system with pyrimidine and phthalimido groups. These derivatives exhibit moderate synthetic yields (62–71%) under similar conditions (K₂CO₃/DMF), suggesting that the target compound’s synthesis may also require optimized bases or solvents for higher efficiency .
Perfluorinated Amide Derivatives
Perfluorinated compounds like N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium chloride feature propyl linkers and amide groups but incorporate fluorine-rich chains. The fluorinated analogs exhibit enhanced thermal stability and hydrophobicity, whereas the target compound’s dimethylpyrazole group may improve hydrogen-bonding interactions in biological systems .
Peptidomimetic Thiazole Derivatives
Thiazole-containing compounds (e.g., thiazol-5-ylmethyl carbamates) from Pharmacopeial Forum share amide bonds but diverge significantly in core structure.
Key Research Findings and Data
Solubility and Stability
Biological Activity
N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound this compound features a thiophene ring and a pyrazole moiety, which are known for their significant biological activities. The molecular formula is CHNOS, with a molecular weight of approximately 276.36 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Cytotoxicity Evaluation
In a study conducted by Bouabdallah et al., derivatives similar to this compound were screened against Hep-2 and P815 cell lines. The results indicated an IC value of 3.25 mg/mL for Hep-2 cells, suggesting considerable cytotoxic potential .
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | IC (mg/mL) |
|---|---|---|
| This compound | Hep-2 | 3.25 |
| Other Derivative 1 | P815 | 17.82 |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that compounds containing the pyrazole structure can inhibit various inflammatory pathways.
The anti-inflammatory effects are primarily attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB and MAPK. This makes them potential candidates for treating inflammatory diseases.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens.
In Vitro Studies
A study evaluating the antimicrobial efficacy of similar compounds demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis. The most active derivative exhibited MIC values ranging from 0.22 to 0.25 μg/mL .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 0.22 |
| Other Derivative 1 | S. epidermidis | 0.25 |
Q & A
Basic: What are the standard synthetic routes for N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide, and how is its purity validated?
Answer:
The compound is typically synthesized via multi-step reactions. For analogous thiophene-2-carboxamide derivatives, a common approach involves:
- Step 1: Condensation of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) to form intermediates.
- Step 2: Cyclization of intermediates in DMF with iodine and triethylamine, leading to sulfur elimination and heterocyclic ring formation .
Purity is validated using 1H/13C NMR spectroscopy to confirm structural integrity and HPLC to assess chemical homogeneity (>95% purity). For crystalline derivatives, single-crystal X-ray diffraction (e.g., monoclinic P21/c space group, β = 93.490°) provides definitive structural confirmation .
Advanced: How can density-functional theory (DFT) be applied to study the electronic properties of this compound?
Answer:
DFT calculations (e.g., using the Lee-Yang-Parr correlation functional) model the compound’s electron density distribution, local kinetic energy, and correlation potential. Key steps include:
- Geometry optimization using gradient expansions for molecular orbitals.
- Analysis of frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets.
- Validation against experimental spectroscopic data (e.g., IR stretching frequencies for amide C=O bonds at ~1650–1700 cm⁻¹) .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- 1H/13C NMR: Assigns proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, pyrazole CH3 at δ 2.1–2.5 ppm) and carbon backbone.
- IR Spectroscopy: Identifies functional groups (amide I/II bands at ~1650/1550 cm⁻¹, thiophene ring vibrations at ~700 cm⁻¹).
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C16H17N3O3S derivatives have m/z ~331.39) .
Advanced: How do structural modifications (e.g., pyrazole or thiophene substituents) influence its biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Pyrazole substituents: 3,5-Dimethyl groups enhance metabolic stability by reducing CYP450-mediated oxidation.
- Thiophene modifications: Electron-withdrawing groups (e.g., nitro) increase affinity for kinase targets (e.g., BTK inhibitors in ).
- Propyl linker flexibility: Longer chains improve solubility but may reduce target binding specificity.
Methodology: Compare IC50 values in enzyme inhibition assays (e.g., SARS-CoV-2 Mpro ) across derivatives .
Advanced: How can contradictory bioactivity data between studies be resolved?
Answer:
Contradictions often arise from:
- Purity discrepancies: Validate via HPLC and elemental analysis.
- Assay conditions: Standardize protocols (e.g., buffer pH, incubation time).
- Structural confirmation: Re-examine NMR/X-ray data to rule out polymorphic or hydrate forms (e.g., dihydrate crystal structures ).
- Computational validation: Use molecular docking to test binding poses against divergent results .
Basic: What in vitro models are suitable for preliminary bioactivity screening?
Answer:
- Antimicrobial: Minimum inhibitory concentration (MIC) assays against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme inhibition: Fluorescence-based assays for proteases (e.g., SARS-CoV-2 Mpro ).
Advanced: How is the compound’s stability under physiological conditions assessed?
Answer:
- Thermal stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition points (e.g., melting points >200°C ).
- Hydrolytic stability: Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC.
- Photostability: Expose to UV-Vis light (ICH Q1B guidelines); track photodegradants .
Advanced: What computational tools predict its pharmacokinetic properties?
Answer:
- ADMET Prediction: SwissADME or ADMETlab estimate LogP (lipophilicity), BBB permeability, and CYP450 interactions.
- Molecular Dynamics (MD): Simulate membrane permeation (e.g., using GROMACS) based on hydrophobicity (LogP ~2.5–3.5) .
- Metabolic Sites: MetaSite identifies vulnerable positions (e.g., propyl linker oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
